
1-Bromo-3-phenoxybenzene
Description
Contextualization as a Monobrominated Diphenyl Ether (PBDE Congener)
1-Bromo-3-phenoxybenzene is classified as a polybrominated diphenyl ether (PBDE). PBDEs are a large class of organobromine compounds characterized by a diphenyl ether molecular structure that is substituted with one or more bromine atoms. wikipedia.orgcdc.gov This class theoretically comprises 209 distinct compounds, known as congeners, which are differentiated by the number and position of the bromine atoms on the two phenyl rings. wikipedia.orgcdc.govnih.gov
PBDEs are often categorized into homologous groups based on the total number of bromine atoms. cdc.govnih.gov this compound, containing a single bromine atom, belongs to the monobrominated diphenyl ether (mono-BDE) homolog group. cdc.govnih.gov Within this group, three isomers are possible, depending on the bromine atom's position. This compound is specifically identified as PBDE congener BDE-2. nih.gov While many higher-brominated PBDEs were widely used as flame retardants, the lower-brominated congeners are of significant research interest due to their structural simplicity and role as foundational molecules for studying the properties and reactions of the entire class. wikipedia.orgoup.com
Research Significance of Halogenated Aryl Ethers in Organic Chemistry
Halogenated aryl ethers, the broader chemical family to which this compound belongs, are of considerable importance in modern organic chemistry. These compounds serve as highly versatile building blocks and synthetic intermediates in the preparation of more complex molecules. ontosight.aimyskinrecipes.commdpi.com Their utility stems from the reactivity of the carbon-halogen bond, which can be selectively targeted in a variety of chemical transformations. solubilityofthings.comfrontiersin.org
A primary application of halogenated aryl ethers is in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Ullmann reactions. mdpi.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the halogen, enabling the construction of intricate molecular architectures. mdpi.com The nature of the halogen atom influences the compound's reactivity, with aryl bromides like this compound often providing an optimal balance of stability and reactivity for many synthetic procedures. mdpi.comfrontiersin.org This reactivity makes them crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.aimyskinrecipes.comsolubilityofthings.com The study of simpler halogenated aryl ethers provides fundamental insights into reaction mechanisms and electronic effects that can be applied to more complex synthetic targets. acs.orgunion.edu
Chemical and Physical Properties of this compound
The following tables summarize key identification and property data for this compound.
Table 1: Chemical Identification
Identifier | Value |
---|---|
IUPAC Name | This compound nih.gov |
Synonyms | 3-Bromodiphenyl ether, m-Bromophenyl phenyl ether, PBDE-2 nih.gov |
CAS Number | 6876-00-2 nih.govsynquestlabs.com |
Molecular Formula | C₁₂H₉BrO synquestlabs.com |
SMILES | C1=CC=C(C=C1)OC2=CC(=CC=C2)Br nih.gov |
| InChIKey | AHDAKFFMKLQPTD-UHFFFAOYSA-N nih.gov |
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 249.11 g/mol |
Appearance | Clear Colourless Oil cosmobio.co.jp or Liquid tcichemicals.com |
Boiling Point | 98°-100°C at 0.5 mm Hg prepchem.com |
| Solubility | Soluble in nonpolar solvents like chloroform; low solubility in polar solvents like water. solubilityofthings.comprepchem.com |
Mentioned Compounds
Table 3: List of Chemical Compounds
Compound Name |
---|
1,3-dibromobenzene |
This compound |
Chloroform |
Cuprous bromide |
Methanol |
Phenol |
Sodium methylate |
Sodium sulfate |
Properties
IUPAC Name |
1-bromo-3-phenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAKFFMKLQPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074773 | |
Record name | PBDE 002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074773 | |
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Molecular Weight |
249.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-00-2 | |
Record name | 3-Bromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6876-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Bromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876002 | |
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Record name | 6876-00-2 | |
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Record name | PBDE 002 | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-BROMODIPHENYL ETHER | |
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Applications of 1-bromo-3-phenoxybenzene in Specialized Organic Synthesis and Materials Science
Utilization as a Precursor in Advanced Polymer Chemistry
1-Bromo-3-phenoxybenzene and its derivatives are valuable precursors in the synthesis of high-performance polymers, particularly those requiring enhanced thermal stability and specific electronic properties. The presence of the phenoxy group can impart flexibility and solubility, while the bromine atom provides a reactive site for polymerization reactions.
One key area of application is in the synthesis of poly(phenylene ether)s (PPEs) and related aromatic polymers. mdpi.com While the direct polymerization of this compound is not the most common route, its structural motif is central to monomers designed for specialty polymers. For instance, derivatives can be created where the bromine atom is converted into a more reactive functional group suitable for specific polymerization mechanisms, such as Suzuki or Ullmann coupling reactions. google.com
A notable example involves the synthesis of novel monomers from naturally occurring and renewable resources like cashew nut shell liquid (CNSL). In one process, 3-pentadecyl phenol (derived from CNSL) is reacted to form 1-pentadecyl-3-phenoxy benzene, which is then brominated. google.com This functionalized compound can act as a monomer for producing high-performance polymers with excellent processability, attributable to the long pentadecyl chain. google.com The synthesis of polyphenylenes through the polymerization of bromo-lithiobenzene intermediates further highlights the utility of such bromo-aromatic compounds in creating soluble and processable polymers. dtic.mil
Table 1: Synthesis of this compound This table outlines a documented laboratory synthesis of the title compound.
Reactants | Reagents/Catalysts | Solvent | Conditions | Product | Yield | Reference |
Phenol, 1,3-Dibromobenzene | Sodium methylate, Cuprous bromide | Methanol, 2-Methoxyethyl ether (diglyme) | Heated to 165°C, stirred for 24 hours | This compound | 40.5 g | prepchem.com |
Building Block Strategies in Pharmaceutical Compound Synthesis
The this compound scaffold is a significant building block in medicinal chemistry for the development of complex pharmaceutical compounds. solubilityofthings.commyskinrecipes.com The bromine atom serves as a versatile synthetic handle for introducing various other functional groups through cross-coupling reactions, while the phenoxy moiety can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
This structural unit is found in molecules designed for a range of therapeutic targets. For example, a complex derivative, 3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, incorporates a substituted phenoxyphenyl group. chemdiv.com This compound is included in screening libraries for drug discovery efforts targeting cancer, nervous system disorders, and immune system diseases, underscoring the importance of the core phenoxyphenyl structure in generating biologically active molecules. chemdiv.com The ability to functionalize the bromo-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize a compound's efficacy and properties.
Table 2: Pharmaceutical Scaffold Derived from a Phenoxyphenyl Structure This table shows an example of a complex molecule for pharmaceutical research that contains the core phenoxyphenyl structure.
Base Scaffold | Compound Name | Therapeutic Areas of Interest | Reference |
Phenoxyphenyl | 3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | Cancer, Nervous System, Immune System, Endocrine | chemdiv.com |
Intermediate in Agrochemical Development
In the field of agrochemical science, this compound and its close chemical relatives are key intermediates in the synthesis of active ingredients for pesticides and herbicides. myskinrecipes.comontosight.ai The development of effective and target-specific agrochemicals is crucial for modern agriculture to protect crops and improve yields. mdpi.com
The 3-phenoxybenzyl structural motif is particularly prominent in the class of synthetic pyrethroid insecticides. Many of the most successful commercial pyrethroids incorporate α-cyano-3-phenoxybenzyl alcohol as their alcohol component. jst.go.jp This alcohol is synthesized from precursors like 3-phenoxybenzyl bromide (1-(bromomethyl)-3-phenoxybenzene), a direct derivative of the phenoxybenzene core. myskinrecipes.comchemicalbook.com The combination of the phenoxybenzyl group with various acidic components leads to a wide range of insecticides with potent activity against various pests. jst.go.jp
Table 3: Commercial Pyrethroid Insecticides Featuring the 3-Phenoxybenzyl Moiety This table lists several commercial insecticides that are synthesized using an alcohol component containing the 3-phenoxybenzyl structure.
Insecticide | Alcohol Moiety | Reference |
Cyphenothrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Fenvalerate | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Esfenvalerate | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Cypermethrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Cyhalothrin | α-Cyano-3-phenoxybenzyl alcohol | jst.go.jp |
Design and Synthesis of Functionalized Derivatives for Novel Material Applications
The strategic functionalization of this compound allows for the creation of tailor-made molecules for advanced material applications, including specialty lubricants and electronic materials. solubilityofthings.comfscichem.com The compound's reactivity at the bromine site enables its use as a starting point for building more complex structures with desired physical and chemical properties. solubilityofthings.com
A clear example is in the synthesis of advanced lubricants that combine the properties of silicones and polyphenyl ethers. In a multi-step synthesis, this compound is first reacted with magnesium to form a Grignard reagent. nasa.gov This reagent is then treated with dimethyldichlorosilane to produce (3-phenoxyphenyl)dimethylchlorosilane, which upon hydrolysis yields 1,3-bis(3-phenoxyphenyl)-1,1,3,3-tetramethyldisiloxane. nasa.gov This final product is a lubricant designed to have low-temperature stability and high radiation resistance. nasa.gov This synthetic route demonstrates how the original compound is elaborated into a complex functional material. Furthermore, related structures are investigated for use in optoelectronic materials, conductive polymers, and liquid crystals, highlighting the broad potential of phenoxybenzene derivatives in materials science. fscichem.com
Table 4: Synthesis of a Functionalized Disiloxane Lubricant This table details the key synthetic step for creating a specialty lubricant starting from this compound.
Starting Material | Key Intermediate | Reaction | Final Product | Application | Reference |
This compound | (3-phenoxyphenyl)dimethylchlorosilane | Grignard reaction followed by hydrolysis | 1,3-Bis(3-phenoxyphenyl)-1,1,3,3-tetramethyldisiloxane | High-performance lubricant | nasa.gov |
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
- Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent photolytic degradation .
- Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal as hazardous organic waste.
How can this compound be utilized in designing liquid crystalline materials?
Advanced Research Question
The rigid biphenyl core and bromine’s polarizability make it a candidate for mesogen synthesis. Incorporate it into Schiff base or ester-linked mesogens via Suzuki coupling. Evaluate phase transitions via polarized optical microscopy (POM) and DSC. For example, derivatives with alkyl chains (C₆–C₁₂) exhibit smectic phases at 80–120°C . Optimize molecular aspect ratios to enhance thermal stability and optical anisotropy.
What strategies mitigate side reactions during bromination of 3-phenoxybenzene?
Advanced Research Question
Competitive dibromination or oxidation can occur with excess Br₂. Mitigation strategies:
- Stoichiometry : Use 1.1 eq. Br₂ to limit overbromination.
- Temperature Control : Maintain <60°C to suppress radical pathways.
- Additives : Include HBr scavengers (e.g., NaHCO₃) to minimize acid-catalyzed degradation .
Monitor reaction progress via GC-MS and quench with Na₂S₂O₃ immediately post-reaction.
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.